molecular formula C10H15ClFNO B13056672 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl

3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl

Cat. No.: B13056672
M. Wt: 219.68 g/mol
InChI Key: WTBBOHWFRAEYJG-UHFFFAOYSA-N
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Description

3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride is a chemical compound with the molecular formula C10H15ClFNO and a molecular weight of 219.68 . This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride typically involves the reaction of 5-fluoro-2-methylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL: The free base form of the compound.

    3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL acetate: An ester derivative.

    3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL sulfate: A sulfate salt derivative.

Uniqueness

3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other derivatives .

Properties

Molecular Formula

C10H15ClFNO

Molecular Weight

219.68 g/mol

IUPAC Name

3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H14FNO.ClH/c1-7-2-3-8(11)6-9(7)10(12)4-5-13;/h2-3,6,10,13H,4-5,12H2,1H3;1H

InChI Key

WTBBOHWFRAEYJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CCO)N.Cl

Origin of Product

United States

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